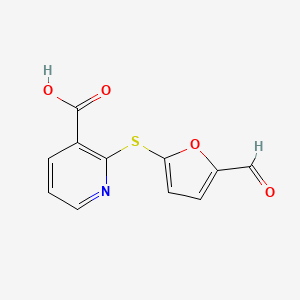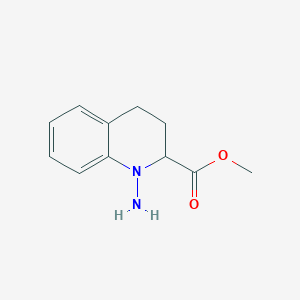
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aniline derivatives with aldehydes followed by cyclization and subsequent functional group modifications. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU can be used to synthesize highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylates, while reduction can produce fully saturated tetrahydroquinoline derivatives.
科学的研究の応用
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to interact with dopamine receptors, influencing neurotransmitter release and uptake .
類似化合物との比較
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
1,2,3,4-Tetrahydroquinoline-6-carboxylate: Another derivative with applications in medicinal chemistry and industrial processes.
These compounds share a similar tetrahydroquinoline core but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 1-amino-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-6-8-4-2-3-5-9(8)13(10)12/h2-5,10H,6-7,12H2,1H3 |
InChIキー |
MDIBACMPUGXPGQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2=CC=CC=C2N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


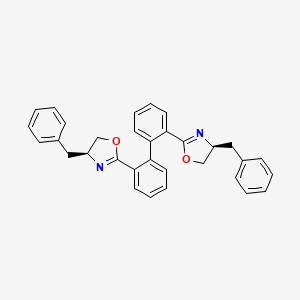
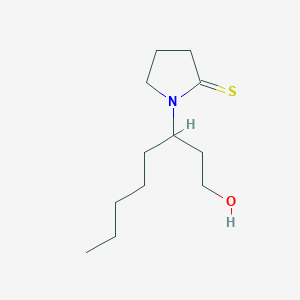

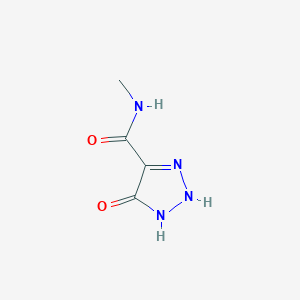

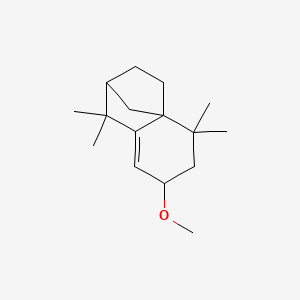
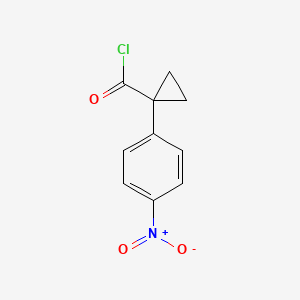
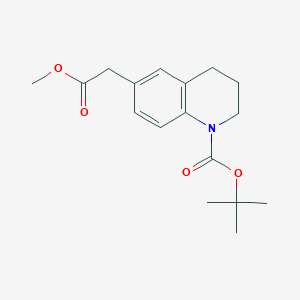
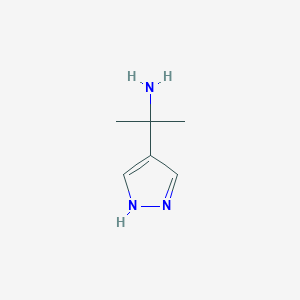
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
